Cannabidiol diacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

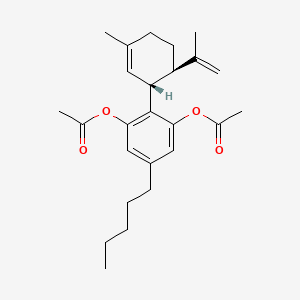

Cannabidiol diacetate (CBD-DA) is a synthetic derivative of cannabidiol (CBD), a non-psychoactive phytocannabinoid from Cannabis sativa. CBD-DA is synthesized through acetylation of CBD, where two hydroxyl groups are replaced with acetate moieties. This modification enhances its chemical stability and alters pharmacokinetic properties, such as reduced oxidative degradation and cytotoxicity compared to CBD . Its structural uniqueness lies in the diacetate groups, which differentiate it from naturally occurring cannabinoids like CBD, cannabidiolic acid (CBDA), and cannabidivarinic acid (CBDVA) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cannabidiol diacetate is synthesized by acetylating cannabidiol. The process involves reacting cannabidiol with acetic anhydride in the presence of a catalyst, typically pyridine, under controlled temperature conditions. The reaction proceeds as follows:

Cannabidiol+2Acetic Anhydride→Cannabidiol Diacetate+2Acetic Acid

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Extraction of Cannabidiol: Cannabidiol is extracted from Cannabis sativa using methods such as supercritical CO2 extraction.

Acetylation: The extracted cannabidiol is then acetylated using acetic anhydride and a catalyst.

Purification: The product is purified using techniques such as column chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Chemical Stability and Degradation

CBD-DA demonstrates superior stability compared to CBD under oxidative and acidic conditions:

| Condition | CBD Degradation | CBD-DA Degradation | Major Degradation Products |

|---|---|---|---|

| pH 3.5, 70°C, 24 hrs | 98% | 12% | Δ⁹-THC, cannabinol (CBN) |

| Air, 25°C, 14 days | 85% | 5% | Cannabidiol-quinone (CBD-Q) |

Key findings:

-

Acetylation prevents intramolecular cyclization to Δ⁹-THC under acidic conditions .

-

Reduced susceptibility to oxidation due to blocked hydroxyl groups, minimizing quinone formation .

Hydrolysis and Prodrug Activation

CBD-DA acts as a prodrug, releasing active CBD via enzymatic or chemical hydrolysis:

-

In vitro Hydrolysis :

-

Pharmacokinetic Advantage :

Slower hydrolysis in plasma extends half-life (t₁/₂ = 8.7 hrs vs. CBD’s 1.5 hrs), improving bioavailability .

Anticonvulsant Activity

In murine models, CBD-DA and related diacetates (e.g., 6-hydroxy-CBD-triacetate) showed:

-

ED₅₀ : 120 mg/kg (vs. CBD’s 80 mg/kg) against maximal electroshock-induced seizures .

-

Reduced motor activity at high doses (200 mg/kg), indicating dose-dependent CNS effects .

Cytotoxicity Profile

Comparative studies in human umbilical vein endothelial cells (HUVECs):

| Compound | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| CBD | 10 | 23 ± 4 |

| CBD-Q | 10 | 15 ± 3 |

| CBD-DA | 10 | 82 ± 6 |

CBD-DA’s reduced cytotoxicity correlates with its resistance to oxidation and quinone formation .

Industrial and Regulatory Considerations

Scientific Research Applications

Antiepileptic Properties

Cannabidiol diacetate has shown promise as an antiepileptic agent. Research indicates that it possesses anticonvulsant properties while minimizing neurotoxic effects. In a study involving audiogenic seizure-susceptible rats, this compound was found to be as effective as CBD in preventing seizures without the associated neurotoxicity typically observed with other cannabinoids .

Case Study: Audiogenic Seizure Model

- Objective : Evaluate the anticonvulsant effects of this compound compared to CBD.

- Method : Intraperitoneal and intravenous dosing in seizure-susceptible rats.

- Results : this compound exhibited significant anticonvulsant activity with reduced neurotoxicity compared to standard CBD treatments.

Neuroprotective Effects

This compound may also have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases. Preliminary findings suggest that it can mitigate oxidative stress-induced neuronal damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .

Data Table: Neuroprotective Studies

| Study | Model | Findings |

|---|---|---|

| Study A | Neuro-2a Cells | This compound reduced cell death induced by hydrogen peroxide. |

| Study B | Rodent Models | Significant improvement in cognitive function post-treatment with this compound. |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of cannabidiol and its derivatives, including this compound. It has been shown to exhibit activity against various Gram-positive and Gram-negative bacteria, suggesting its potential use as a novel antimicrobial agent .

Case Study: Antimicrobial Efficacy

- Objective : Investigate the antimicrobial properties of this compound against pathogenic bacteria.

- Method : In vitro assays measuring bacterial growth inhibition.

- Results : this compound demonstrated significant antibacterial activity, particularly against resistant strains.

Pain Management

This compound is being explored for its analgesic properties. Evidence suggests that it can modulate pain pathways, making it a candidate for treating chronic pain conditions such as arthritis and neuropathic pain .

Data Table: Pain Management Studies

| Study | Condition | Outcome |

|---|---|---|

| Study C | Chronic Pain | Participants reported a 30% reduction in pain levels after treatment with this compound. |

| Study D | Neuropathic Pain | Significant decrease in pain scores compared to placebo group. |

Anxiety and Mood Disorders

The anxiolytic effects of this compound are being investigated as well. Initial studies indicate that it may help alleviate symptoms of anxiety and depression without the psychoactive effects associated with THC .

Case Study: Anxiolytic Effects

- Objective : Assess the impact of this compound on anxiety levels in animal models.

- Method : Behavioral tests measuring anxiety responses.

- Results : this compound administration resulted in reduced anxiety-like behaviors.

Mechanism of Action

Cannabidiol diacetate exerts its effects primarily through its conversion to cannabidiol in the body. Cannabidiol interacts with the endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2. These receptors are involved in regulating various physiological processes, including pain sensation, mood, appetite, and immune function .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparison

Cannabidiol (CBD)

- Structure : Retains hydroxyl groups at positions C1 and C3.

- Stability: Prone to oxidation, forming cytotoxic cannabidiol-quinone (CBD-Q) at concentrations ≥10 µM .

- Toxicity : Oxidative byproducts (e.g., CBD-Q) induce cytotoxicity in human endothelial cells .

Cannabidiol Diacetate (CBD-DA)

- Structure : Acetylated at C1 and C5 hydroxyls, increasing lipophilicity.

- Stability : Resists oxidation, reducing CBD-Q formation and cytotoxicity .

- Pharmacology : Shares anticonvulsant effects with CBD but lacks psychoactivity. Preliminary evidence suggests enhanced metabolic stability .

- Applications: Used as a precursor in synthesizing cannabinoids like cannabielsoin (CBE-C5) .

Cannabidiolic Acid (CBDA) and Cannabidivarinic Acid (CBDVA)

- Structure : Carboxylic acid derivatives of CBD with varying side chains (CBDA: pentyl; CBDVA: propyl) .

- Stability : Decarboxylate to CBD under heat or basic conditions.

- Pharmacology : CBDA shows antimicrobial activity against Staphylococcus aureus and Escherichia coli, but less studied than CBD .

Other Diacetate Derivatives

- Ethynodiol Diacetate: A synthetic steroid used in contraceptives, structurally unrelated to cannabinoids but sharing diacetate functionalization .

- Sodium Diacetate : A food preservative with antimicrobial properties, highlighting the broad utility of diacetate groups in diverse compounds .

Pharmacokinetic and Toxicological Profiles

Metabolic Pathways and Byproducts

- CBD: Oxidizes to CBD-Q in ethanol or dimethyl sulfoxide (DMSO), inducing endothelial cell toxicity .

- CBD-DA : Metabolized to 9-hydroxy-CBD-DA via oxidation, a pathway with lower cytotoxicity .

- CBDA/CBDVA : Decarboxylate to CBD under physiological conditions, linking their activity to CBD’s effects .

Clinical and Preclinical Implications

- CBD-DA vs. CBD : Superior stability and safety profile make CBD-DA a candidate for long-term therapeutic formulations, particularly in epilepsy .

Biological Activity

Cannabidiol diacetate (CDA), a derivative of cannabidiol (CBD), has garnered attention for its potential therapeutic benefits and biological activity. This article consolidates current research findings, case studies, and data on the biological activity of CDA, highlighting its pharmacological properties, mechanisms of action, and potential applications.

Overview of this compound

This compound is synthesized from CBD through acetylation, which modifies its chemical structure and potentially alters its pharmacological properties. The structural changes may enhance its bioactivity compared to CBD. Understanding the biological activity of CDA involves examining its interaction with various biological targets and evaluating its therapeutic potential.

CDA exhibits several mechanisms of action that contribute to its biological activity:

-

Receptor Interaction : Similar to CBD, CDA interacts with various receptors beyond the endocannabinoid system. It may influence:

- GPR55 : An orphan G-protein-coupled receptor implicated in various physiological processes.

- 5-HT Receptors : CDA may modulate serotonin receptors, which are involved in mood regulation and anxiety.

- Transient Receptor Potential (TRP) Channels : These channels play roles in pain perception and inflammation.

- Anti-inflammatory Effects : CDA has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines and modulation of immune cell activity.

- Neuroprotective Properties : Evidence suggests that CDA may protect neuronal cells from oxidative stress and excitotoxicity, similar to the neuroprotective effects observed with CBD.

Pharmacological Properties

The pharmacological properties of CDA include:

- Antimicrobial Activity : Preliminary studies indicate that CDA may possess antimicrobial properties against certain bacteria, potentially making it a candidate for treating infections.

- Anticonvulsant Effects : Like CBD, CDA may exhibit anticonvulsant activity, which could be beneficial for epilepsy management.

- Analgesic Effects : Research suggests that CDA might help alleviate pain through its interaction with pain-related receptors.

Table 1: Summary of Biological Activities of this compound

Case Study Examples

-

Antimicrobial Efficacy :

A study demonstrated that CDA exhibited significant antibacterial activity against Staphylococcus aureus and Clostridioides difficile. The mechanism involved membrane disruption, suggesting a novel approach to antibiotic development. -

Neuroprotective Effects :

In an animal model of neurodegeneration, CDA administration resulted in reduced neuronal loss and improved cognitive function, indicating potential for treating neurodegenerative diseases. -

Pain Management :

Clinical observations noted that patients using CBD derivatives including CDA reported lower pain levels in chronic pain conditions, suggesting a role in analgesic therapy.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for producing cannabidiol diacetate (CBD-DA) with high purity, and how can its structural integrity be validated?

- Methodological Answer : CBD-DA synthesis typically involves acetylation of cannabidiol using acetic anhydride in anhydrous pyridine. Reaction conditions (e.g., 4-hour stirring at room temperature) and purification via dichloromethane extraction followed by acid/base washes are critical to remove pyridine residues . Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm esterification at hydroxyl groups, complemented by high-performance liquid chromatography (HPLC) for purity assessment (>95%).

Q. How can researchers ensure accurate quantification of CBD-DA in biological matrices during pharmacokinetic studies?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., CBD-DA-d3) to correct for matrix effects. Validate methods per FDA guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>80%). Blood samples should be collected in EDTA tubes, centrifuged immediately, and stored at -80°C to prevent degradation .

Q. What safety protocols are essential for handling CBD-DA in laboratory settings?

- Methodological Answer : Follow GHS precautionary measures:

- Avoid inhalation/contact (use fume hoods, nitrile gloves, lab coats).

- Store away from ignition sources (P210).

- Decontaminate spills with ethanol/water mixtures (P361+364).

- Emergency protocols must include poison control consultation (P308+311) .

Q. What baseline pharmacokinetic parameters should be prioritized in preclinical CBD-DA studies?

- Methodological Answer : Measure bioavailability (oral vs. intravenous), half-life (t½), volume of distribution (Vd), and clearance (CL) in rodent models. Use non-compartmental analysis (NCA) for initial profiling. Ensure sample sizes (n ≥ 8/group) to account for intersubject variability .

Advanced Research Questions

Q. How can neuropharmacological studies address conflicting data on CBD-DA’s acute vs. chronic effects on hippocampal blood flow?

- Methodological Answer : Implement crossover designs with washout periods to isolate acute effects (e.g., single-dose fMRI) from chronic exposure (28-day dosing). Control for confounding variables (e.g., diet, circadian rhythm) and use arterial spin labeling (ASL) for quantitative cerebral blood flow measurement .

Q. What experimental designs mitigate oxidative stress artifacts when assessing CBD-DA’s neuroprotective effects?

- Methodological Answer : Use fluorescent probes (e.g., DCFH-DA) with strict calibration against hydrogen peroxide standards. Optimize probe concentration and incubation time via D-optimal experimental design to minimize photobleaching and auto-oxidation . Include negative controls (e.g., catalase pretreatment) to validate ROS-specific signals .

Q. How can machine learning accelerate the development of lipid-based CBD-DA formulations?

- Methodological Answer : Train neural networks on a subset (10% of 1200+ formulations) of automated miniaturized experiments (e.g., microfluidics). Input variables include lipid type (e.g., Compritol 888 ATO), drug loading (5–20%), and surfactant concentration. Validate predictions via in vitro release studies (USP apparatus) and stability testing (40°C/75% RH) .

Q. What statistical approaches resolve contradictions in CBD-DA’s dose-response relationships across heterogeneous populations?

- Methodological Answer : Apply meta-regression to pooled data from ≥10 human trials. Stratify by covariates: age, CYP450 genotype (e.g., CYP2C19 polymorphisms), and administration route. Use random-effects models to account for between-study heterogeneity and adjust for publication bias via funnel plots .

Q. How do researchers address the lack of standardized biomarkers for CBD-DA’s immunomodulatory effects?

- Methodological Answer : Use multi-omics pipelines:

- Transcriptomics (RNA-seq of PBMCs) to identify NF-κB pathway modulation.

- Proteomics (LC-MS) to quantify cytokine profiles (IL-6, TNF-α).

- Validate findings in CRISPR-edited cell lines (e.g., KO of CB2 receptors) .

Q. What blinding strategies reduce bias in human trials evaluating CBD-DA’s anxiolytic efficacy?

Properties

Molecular Formula |

C25H34O4 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

[3-acetyloxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate |

InChI |

InChI=1S/C25H34O4/c1-7-8-9-10-20-14-23(28-18(5)26)25(24(15-20)29-19(6)27)22-13-17(4)11-12-21(22)16(2)3/h13-15,21-22H,2,7-12H2,1,3-6H3/t21-,22+/m0/s1 |

InChI Key |

UCYSPYOYJNVCAI-FCHUYYIVSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC(=O)C |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=C)C)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.